Product packaging for Benzoic acid-d(Cat. No.:CAS No. 1005-01-2)

Benzoic acid-d

Cat. No.: B086884
CAS No.: 1005-01-2
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
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Description

Significance of Isotopic Labeling in Chemical and Biochemical Sciences

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or a cell. spectroinlets.com By substituting a specific atom within a molecule with its isotope, scientists can monitor molecular transformations, elucidate complex mechanisms, and precisely quantify compounds. studysmarter.co.uk This methodology is crucial for a wide array of applications, including metabolic research, the development of new pharmaceuticals, and environmental studies, offering clear insights into dynamic processes at the molecular level. studysmarter.co.uksilantes.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive, making them safe for a variety of studies. studysmarter.co.uk

Role of Deuterium in Elucidating Reaction Pathways and Molecular Dynamics

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. By studying these kinetic isotope effects, chemists can gain valuable information about the rate-determining steps of a reaction and the nature of the transition state. unlp.edu.arresearchgate.net Furthermore, deuterium's unique nuclear magnetic resonance (NMR) properties and its distinct mass allow for the precise tracking of molecules in complex biological systems and the elucidation of molecular structures and dynamics. scbt.comsigmaaldrich.comnih.gov

Overview of Benzoic Acid as a Model Aromatic Carboxylic Acid in Deuteration Studies

Benzoic acid is a simple, readily available aromatic carboxylic acid that serves as an excellent model for studying various chemical phenomena, including deuteration. vaia.com Its aromatic ring and carboxylic acid group provide two distinct regions for isotopic exchange studies. The selective incorporation of deuterium into the aromatic ring of benzoic acid, creating benzoic acid-d5, allows for detailed investigations into C-H bond activation and functionalization reactions. amazonaws.comacs.orgresearchgate.net The acidic proton of the carboxylic acid group can also be readily exchanged with deuterium, providing insights into acid-base catalysis and proton transfer mechanisms. vaia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B086884 Benzoic acid-d CAS No. 1005-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514712
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406679-59-2
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406679-59-2
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Synthetic Methodologies for Benzoic Acid D and Its Derivatives

Regioselective Deuteration Strategies

Platinum-Catalyzed Exchange in Deuterium (B1214612) Oxide Systems

Platinum-on-carbon (Pt/C) serves as an effective catalyst for hydrogen-deuterium (H-D) exchange reactions in aromatic compounds, utilizing deuterium oxide (D₂O) as the deuterium source. sci-hub.sejst.go.jp While benzene (B151609) derivatives like benzoic acid are generally less reactive, efficient deuteration of the aromatic nucleus can be achieved under specific conditions. sci-hub.se For instance, the Pt/C-catalyzed deuteration of benzoic acid in D₂O can proceed efficiently at 180°C under atmospheric hydrogen pressure. sci-hub.se The hydrogen gas is a key activator for the platinum catalyst. sci-hub.sejst.go.jp

A more recent development involves conducting the reaction at room temperature in a mixed solvent system of 2-propanol and D₂O. sci-hub.se In this system, the platinum catalyst facilitates the dehydrogenation of 2-propanol, generating a small amount of hydrogen in situ, which activates the catalyst for the H-D exchange. jst.go.jpsci-hub.se This method avoids the need for high temperatures and external hydrogen gas, making it a safer and more scalable process. sci-hub.sesci-hub.se The proposed mechanism involves the oxidative addition of the C-H bond to the active platinum(0) species, followed by an H-D exchange on the resulting metal(II) intermediate and subsequent reductive elimination to yield the deuterated product. jst.go.jp

The efficiency of deuteration can be influenced by the solvent system. The use of a mixed solvent of isopropanol, cyclohexane, and D₂O has been shown to effectively deuterate benzoic acid, yielding multi-deuterated products with high deuterium content. sci-hub.se

Table 1: Platinum-Catalyzed Deuteration of Benzoic Acid

CatalystDeuterium SourceSolventTemperature (°C)Deuterium ContentReference
10% Pt/CD₂OD₂O180High sci-hub.se
10% Pt/CD₂Oi-PrOH/D₂ORoom Temp>98% sci-hub.se
Pt/CD₂Oi-PrOH/c-Hex/D₂O100High sci-hub.se

Raney Cobalt Alloy-Mediated Deuterium Substitution Reactions

A highly selective method for preparing deuterated benzoic acids involves the use of a Raney cobalt alloy. google.com This process specifically replaces chlorine substituents on a chlorobenzoic acid with deuterium. The reaction is carried out by treating the chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) that contains an alkaline corrosion agent, such as sodium deuteroxide (NaOD). google.com

The reaction typically proceeds at temperatures between 50-100°C in a nitrogen atmosphere. google.com The alkaline agent dissolves the non-catalytic metal (commonly aluminum) from the alloy, thereby activating the cobalt. google.com This method is advantageous because it allows for highly selective deuterium labeling at specific positions on the benzoic acid ring, dictated by the initial placement of the chlorine atom. google.com The use of Raney Ni-Al alloy in a similar system can lead to the introduction of more than the expected number of deuterium atoms, indicating that Raney cobalt offers higher selectivity for this specific transformation. researchgate.net

Table 2: Raney Cobalt-Mediated Deuteration of Chlorobenzoic Acid

Starting MaterialCatalystReagentsTemperature (°C)ProductReference
Chlorobenzoic acidRaney Co-Al alloyD₂O, NaOD50-100Deuterated benzoic acid google.com

Electrochemical Approaches for Deuteration of Organic Compounds

Electrochemical methods offer an alternative pathway for the deuteration of organic compounds, including benzoic acid. tandfonline.comchinesechemsoc.org These techniques can avoid the use of metal catalysts and harsh reagents. chinesechemsoc.orgxmu.edu.cn The electrochemical reduction of benzoic acid-d at a lead cathode in a medium of deuterated methanol (B129727) (CD₃OD) and deuterated sulfuric acid (D₂SO₄) yields benzyl (B1604629) alcohol-d₇,₇-d₂. tandfonline.com This process demonstrates that deuterium can be incorporated into the benzylic position without affecting the aromatic nucleus. tandfonline.com An isotope effect of kH/kD = 2.4 has been observed in this multi-step reaction involving the uptake of four electrons. tandfonline.com

More broadly, electrochemical dehalogenative deuteration has emerged as a practical method for site-selective deuterium installation on (hetero)aryl halides. chinesechemsoc.org This approach is often performed at room temperature and can use D₂O as an inexpensive deuterium source. chinesechemsoc.orgsciopen.com The general mechanism involves the initial acceptance of an electron by the halide to form a radical anion, which then cleaves the carbon-halogen bond to produce an aryl radical that can be deuterated. xmu.edu.cn This strategy provides a facile and economical route to deuterated aromatic compounds. chinesechemsoc.org

Palladium-Catalyzed C-H Deuteration Merging with D₂O-Promoted H/D Scrambling

Palladium catalysis, in combination with a carboxylic acid co-catalyst, enables the synthesis of highly deuterated organic molecules from unlabeled starting materials using D₂O as the deuterium source. rsc.orgnih.gov This method can trigger a sequence of elementary steps, including multiple isotopic scrambling events, insertions, and β-hydrogen eliminations. nih.gov

For instance, the combination of a Pd(0) complex and benzoic acid in the presence of D₂O can convert alkynes into highly deuterated 1,3-dienamides. nih.gov Mechanistic studies suggest that a Pd(II)-hydride complex is formed, which undergoes isotopic scrambling with D₂O. rsc.org Both the palladium catalyst and the carboxylic acid are essential for this dual isomerization and multiple deuteration sequence. nih.gov While this specific example doesn't directly produce deuterated benzoic acid, it highlights a powerful strategy where benzoic acid itself acts as a crucial component in a palladium-catalyzed system that uses D₂O for extensive deuteration of other organic molecules. rsc.orgnih.gov

A ligand-free, palladium-catalyzed method has been developed for the ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source. researchgate.net It was noted that para- and ortho-substituted benzoic acids showed lower reactivity compared to their meta-substituted counterparts, and reaction temperature was identified as a critical parameter for achieving good to excellent deuterium incorporation. researchgate.netresearchgate.net

Rh(III)-Catalyzed Ortho-Deuteration Mechanisms

Rhodium(III) catalysts are effective for the ortho-deuteration of aromatic compounds bearing a directing group, such as a carboxylic acid. amazonaws.comsnnu.edu.cn The carboxylate group directs the C-H activation to the ortho position. snnu.edu.cn A simplified protocol for the ortho-deuteration of acidic aromatic compounds, including benzoic acids, uses a catalytic amount of a cationic Rh(III) complex in D₂O, which serves as both the solvent and the deuterium source. amazonaws.com

The reaction is typically run at elevated temperatures (e.g., 90°C) with a base like sodium acetate (B1210297). amazonaws.com The proposed mechanism involves the coordination of the carboxylate to the rhodium center, followed by a C-H activation step to form a five-membered rhodacyclic intermediate. nih.govnih.gov Subsequent reversible C-H bond metalation and exchange with D₂O leads to the incorporation of deuterium at the ortho positions. nih.gov This method is notable for its ability to use D₂O directly and for its application to a range of acidic substrates. amazonaws.com Deuterium labeling experiments have confirmed that the C-H bond metalation is often a reversible process. nih.gov

Table 3: Rh(III)-Catalyzed Ortho-Deuteration of Benzoic Acid Derivatives

SubstrateCatalystReagentsTemperature (°C)Deuteration PositionReference
3-(Trifluoromethyl)benzoic acidRh(cp*)(MeCN)₃₂NaOAc, D₂O90ortho (C2 & C6) amazonaws.com
Benzoic AcidRh(III) catalystD₂OHighortho snnu.edu.cn

Deuteration via Deamination of Aromatic Amines in Deuterohypophosphorous Acid

A specific method for introducing a single deuterium atom at a predetermined position on an aromatic ring is through the deamination of an aromatic amine. cdnsciencepub.comcdnsciencepub.com This is achieved by diazotizing the corresponding aminobenzoic acid and then treating the resulting diazonium salt with deuterohypophosphorous acid (D₃PO₂). cdnsciencepub.comresearchgate.net

The amine is first treated with a nitrite (B80452) source, such as sodium nitrite or isoamyl nitrite, in the presence of deuterohypophosphorous acid. cdnsciencepub.comcdnsciencepub.com This process replaces the amino group with a deuterium atom. This technique is particularly useful for preparing compounds with deuterium in a specific position, which is not achievable by general exchange methods that often lead to multiple deuterations. cdnsciencepub.com

Deuterium Exchange Reactions on Aromatic Carbons with Substituent Effects

Direct deuterium exchange on the aromatic ring of benzoic acid and its derivatives is a powerful technique for isotopic labeling. These reactions are typically electrophilic substitution reactions where deuterium cations replace hydrogen atoms on the aromatic carbons. researchgate.netresearchgate.net The efficiency and regioselectivity of this exchange are significantly influenced by the electronic effects of the substituents present on the benzene ring. researchgate.net

The reactivity of the aromatic carbons towards electrophilic attack by deuterium cations is governed by the electron density of the π-system. researchgate.net Substituents on the benzoic acid molecule, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and the carboxyl (-COOH) group itself, play a crucial role in directing the deuteration. researchgate.net Electron-donating groups like hydroxyl and methoxy groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating these positions for electrophilic substitution. Conversely, the electron-withdrawing carboxyl group deactivates the ring, making deuteration more challenging.

Under strongly acidic conditions, the substituent effects can be modulated. researchgate.net While single substituent effects from hydroxyl, methoxy, or carboxyl groups may be diminished, the combined (double) substituent effects of multiple activating groups can still effectively direct deuteration. researchgate.net For instance, in hydroxybenzoic acids, the presence of multiple hydroxyl or methoxy groups can lead to selective and high levels of deuteration at specific, doubly activated positions. researchgate.net

Palladium-catalyzed C-H deuteration has also emerged as a method for the ortho-selective deuteration of aromatic acids. snnu.edu.cn This approach often utilizes a directing group, such as 8-aminoquinoline, which coordinates to the palladium center and facilitates the activation and subsequent H/D exchange at the ortho C-H bond, using D2O as the deuterium source. snnu.edu.cn

Precursor-Based Deuteration Routes

An alternative to direct exchange on the final molecule is the synthesis of deuterated benzoic acid from pre-labeled starting materials. This approach offers control over the specific location of the deuterium atoms.

Synthesis from Halogenated Benzoic Acids

Halogenated benzoic acids can serve as precursors for deuterated benzoic acids. A common strategy involves the conversion of a bromo-substituted benzoic acid into a Grignard reagent, followed by quenching with a deuterium source. For example, bromobenzene (B47551) can be converted to phenylmagnesium bromide, which upon carboxylation yields benzoic acid. wikipedia.org A similar principle can be applied where a deuterated Grignard reagent is formed and then carboxylated, or a halogenated benzoic acid is converted to its Grignard reagent and then treated with a deuterium source, although specific examples for this compound synthesis via this route are less commonly detailed than for other deuterated aromatics.

Preparation from Deuterated Starting Materials (e.g., Toluene-d8)

One of the most straightforward methods for producing fully deuterated benzoic acid (benzoic acid-d5 on the ring) is to start with a deuterated precursor like toluene-d8 (B116792). oregonstate.edu This approach is advantageous as it avoids the often harsh conditions required for complete direct H/D exchange on benzoic acid itself. The use of deuterated surrogates like toluene-d8 is also beneficial in research applications, such as in situ bioremediation studies, where they are used to track anaerobic transformations in contaminated aquifers. oregonstate.edu The deuterated starting material is often more readily available or more cost-effective than performing a multi-step synthesis and deuteration sequence on a more complex molecule. oregonstate.edu

Conversion of Deuterated Toluenes to Deuterated Benzoic Acids

The oxidation of the methyl group of toluene (B28343) to a carboxylic acid is a well-established industrial and laboratory process. atamanchemicals.comturito.com This transformation can be effectively applied to deuterated toluenes to produce the corresponding deuterated benzoic acids. For instance, toluene-2-d can be oxidized to benzoic-2-d acid using alkaline permanganate (B83412) without loss of the deuterium label. cdnsciencepub.com Similarly, toluene-2,3-d2 can be oxidized to benzoic-2,3-d2 acid. cdnsciencepub.com

The oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline solution, followed by acidification. scribd.comyoutube.com Industrially, the liquid-phase air oxidation of toluene catalyzed by cobalt and manganese salts is a common method. atamanchemicals.comturito.comalfa-chemistry.com This process can also be adapted for deuterated toluene, providing a high-yield route to deuterated benzoic acid. alfa-chemistry.com

Starting MaterialOxidizing Agent/CatalystProductReference
Toluene-2-dAlkaline PermanganateBenzoic-2-d acid cdnsciencepub.com
Toluene-2,3-d2Alkaline PermanganateBenzoic-2,3-d2 acid cdnsciencepub.com
ToluenePotassium Permanganate/Potassium HydroxideBenzoic acid scribd.com
TolueneAir/Cobalt & Manganese NaphthenatesBenzoic acid atamanchemicals.com

Deuteration of Benzoic Acid Derivatives

Synthesis of Deuterated Hydroxybenzoic Acids

The synthesis of deuterated hydroxybenzoic acids can be achieved through direct deuterium exchange under acidic conditions. researchgate.netresearchgate.net A practical method involves dissolving or suspending the hydroxybenzoic acid in deuterium oxide (D2O) and adjusting the pD with deuterium chloride (DCl). researchgate.netresearchgate.net Refluxing this mixture leads to selective deuteration at the aromatic carbons activated by the hydroxyl and/or methoxy groups. researchgate.net

This electrophilic substitution reaction is highly dependent on the substituent effects. researchgate.netresearchgate.net For example, research has shown that specific deuterated hydroxybenzoic acids can be obtained in high yields through this method. The positions that are most susceptible to deuteration are those that are activated by the electron-donating effects of one or more hydroxyl or methoxy groups. researchgate.net

The following table summarizes the selective preparation of various deuterated hydroxybenzoic acids:

Starting MaterialDeuterating ConditionsProductYieldReference
2,6-Dihydroxybenzoic acidDCl in D2O, reflux2,6-Dihydroxybenzoic-3,5-d2 acidQuantitative researchgate.netresearchgate.net
3,5-Dihydroxybenzoic acidDCl in D2O, reflux3,5-Dihydroxybenzoic-2,4,6-d3 acidQuantitative researchgate.netresearchgate.net
3,5-Dimethoxy-4-hydroxybenzoic acidDCl in D2O, reflux3,5-Dimethoxy-4-hydroxybenzoic-2,6-d2 acidQuantitative researchgate.netresearchgate.net
3,4,5-Trihydroxybenzoic acidDCl in D2O, reflux3,4,5-Trihydroxybenzoic-2,6-d2 acidQuantitative researchgate.netresearchgate.net

This method has been used to prepare deuterated versions of several naturally occurring hydroxybenzoic acids, including γ-resorcylic acid, α-resorcylic acid, syringic acid, and gallic acid. researchgate.net The resulting deuterated compounds are stable under physiological conditions, making them suitable for use as tracers in kinetic and metabolic studies. researchgate.netresearchgate.net

Deuteration of Benzoic Acid Esters

The deuteration of benzoic acid esters is a significant strategy for introducing deuterium into the aromatic ring. This process is crucial for creating labeled compounds used in mechanistic studies, as internal standards for mass spectrometry, and for enhancing the metabolic stability of pharmaceuticals. organic-chemistry.orgacs.org Methodologies for this transformation often rely on transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of protium (B1232500) with deuterium under increasingly mild conditions. researchgate.net

Key approaches involve ortho-selective HIE using iridium catalysts and meta-selective deuteration using palladium catalysts, with the ester group acting as a directing element.

Iridium-Catalyzed Ortho-Directed Deuteration

Iridium complexes have proven highly effective for the ortho-directed deuteration of aromatic esters. researchgate.net The ester group directs the catalyst to activate the C-H bonds at the positions adjacent (ortho) to it on the aromatic ring. A study by M. Valero et al. investigated the use of various iridium N-heterocyclic carbene/phosphine catalysts for this purpose, comparing them with the established Crabtree's catalyst. mdpi.com

The research found that newly developed iridium complexes, such as [Ir(IMes)(PPh₃)(cod)]PF₆ (where IMes is 1,3-dimesitylimidazol-2-ylidene and cod is cyclooctadiene), showed significantly higher efficiency in deuterating a range of ethyl and methyl benzoates compared to Crabtree's catalyst. mdpi.com For instance, with electron-withdrawing substituents like a trifluoromethyl group (CF₃) on the para-position of ethyl benzoate (B1203000), Crabtree's catalyst resulted in as low as 10% deuterium incorporation, whereas the newer iridium catalyst achieved high levels of labeling. mdpi.com

The efficiency of these catalysts was tested on a series of para-substituted ethyl and methyl benzoates. The results demonstrate that high levels of deuterium incorporation can be achieved under mild conditions. mdpi.com

Table 1: Iridium-Catalyzed Ortho-Deuteration of Ethyl Benzoates mdpi.com

Substrate (Ethyl Ar-COOEt)CatalystD₂ Pressure (bar)Time (h)Temp (°C)% D Incorporation (ortho)
Ar = C₆H₅[Ir(IMes)(PPh₃)(cod)]PF₆112595%
Ar = p-Me-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%
Ar = p-CF₃-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%
Ar = p-Cl-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%
Ar = p-MeO-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%

Table 2: Iridium-Catalyzed Ortho-Deuteration of Methyl Benzoates mdpi.com

Substrate (Methyl Ar-COOMe)CatalystD₂ Pressure (bar)Time (h)Temp (°C)% D Incorporation (ortho)
Ar = p-Me-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112552%
Ar = p-CF₃-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112527%
Ar = p-Cl-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%
Ar = p-MeO-C₆H₄[Ir(IMes)(PPh₃)(cod)]PF₆112595%

Palladium-Catalyzed Meta-Directed Deuteration

While iridium catalysts show excellent selectivity for the ortho position, accessing other positions on the aromatic ring requires different strategies. Research has demonstrated a method for the palladium-catalyzed deuteration of the meta-C–H bonds of arenes, including derivatives of benzoic acid. acs.org This approach utilizes a removable pyridine-based directing template, which is attached to the substrate through an ester linkage. The template guides the palladium catalyst to the meta position of the aromatic ring. acs.org

This methodology is effective for a variety of phenylacetic acid derivatives where the acid is esterified with the pyridine-containing alcohol template. Using palladium(II) acetate as the catalyst and deuterated acetic acid (CD₃CO₂D) as the deuterium source, high levels of deuterium incorporation at the meta position can be achieved. acs.org For example, an ibuprofen (B1674241) derivative was deuterated at its meta-position with over 98% deuterium incorporation. acs.org

Other Synthetic Routes

An alternative to direct HIE on the ester is a two-step process. First, the corresponding benzoic acid is deuterated, and then it is converted to the desired ester. For instance, deuterated benzoic acids can be prepared via a platinum-catalyzed exchange between potassium benzoate and deuterium oxide. The resulting deuterated acid can then be converted to its silver salt and reacted with methyl iodide to yield the deuterated methyl benzoate. cdnsciencepub.com

Base-catalyzed deuteration has also been explored, though in the context of organometallic complexes. Tricarbonyl(ethyl benzoate)chromium, when treated with sodium ethoxide in deuterated ethanol, underwent deuterium exchange at the ortho, meta, and para positions, with the highest exchange (60%) occurring at the ortho positions. cdnsciencepub.com

Advanced Spectroscopic Analysis of Benzoic Acid D for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and quantitative analysis of deuterated molecules. Different nuclei, including deuterium (B1214612) (²H), proton (¹H), and carbon-13 (¹³C), offer unique insights into the isotopic composition and structure of Benzoic acid-d.

Deuterium (²H) NMR Applications in Isotopic Characterization

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule, confirming the success and site of deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of proton NMR, although the signals are naturally broader. magritek.com The presence of peaks in the ²H NMR spectrum, coupled with the disappearance of corresponding signals in the ¹H NMR spectrum, verifies the isotopic substitution. magritek.com

High-field ²H NMR spectroscopy has proven to be a practical and convenient tool in pharmacokinetic research. nih.gov For instance, a study on selectively deuterated benzoic acid demonstrated that the urinary excretion of its metabolite, hippuric acid, could be monitored effectively using 92-MHz ²H NMR. nih.gov This approach offers comparable sensitivity to ¹³C NMR for certain applications and simplifies the analytical procedure. nih.gov The degree of deuteration can be quantified by comparing the integrated intensities of the residual ¹H signals to those of a reference, such as the H1' proton in nucleosides. oup.com

Recent advancements, such as the combination of high magnetic fields (e.g., 28.2 T) and fast magic-angle spinning (MAS), have significantly improved the sensitivity and resolution of solid-state ²H NMR spectra. chemrxiv.org This allows for the rapid detection of ²H peaks, even for samples with low concentrations of the deuterated species. rsc.org

Proton (¹H) Quantitative NMR (qNMR) for Deuteration Assessment

Quantitative Proton NMR (qNMR) is a powerful technique for accurately determining the purity and concentration of substances, including the assessment of deuteration levels. otsuka.co.jpnih.gov The method relies on a calibration signal from a standard, which can be either internal or external. otsuka.co.jp Benzoic acid itself is often used as a standard reference material in qNMR. otsuka.co.jpckisotopes.com

In the context of deuteration, ¹H qNMR is used to quantify the remaining protons in a molecule after isotopic labeling. By comparing the integral of a specific proton signal before and after deuteration against a known internal or external standard, the degree of deuteration can be precisely calculated. A recently developed method combines ¹H NMR and ²H NMR for even more accurate determination of isotopic abundance in deuterated reagents, surpassing the precision of classical ¹H NMR or mass spectrometry methods. wiley.com

For accurate qNMR measurements, several parameters must be carefully controlled, including the signal-to-noise ratio, which should ideally be at least 1000 for the signals being quantified to achieve low uncertainty. bipm.org

Table 1: Key Considerations for ¹H qNMR Deuteration Assessment

ParameterImportanceTypical Practice
Internal/External Standard Provides a reference for quantification.Benzoic acid, 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4), 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTMFBA). nih.govckisotopes.com
Solvent Must dissolve the sample and standard without interfering with signals.Deuterated solvents like DMSO-d6 or CDCl3 are commonly used. ckisotopes.comdocbrown.info
Signal-to-Noise (S/N) Ratio Affects the precision and uncertainty of the measurement.A S/N ratio of at least 1000 is recommended for high accuracy. bipm.org
Qualitative Confirmation Ensures the identity of the analyte and checks for interfering signals.A preliminary qualitative NMR spectrum is run before quantitative analysis. bipm.org

Carbon-13 (¹³C) NMR Spectroscopy for Isotopic Enrichment Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule and can be used to assess isotopic enrichment. In unenriched Benzoic acid, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the carboxyl carbon (~172.60 ppm) and the aromatic carbons (between 128.55 and 133.89 ppm). chemicalbook.comchegg.com The presence of five distinct signals indicates the five different carbon environments in the molecule. docbrown.info

When a molecule is labeled with deuterium, the attached carbon's resonance in the ¹³C NMR spectrum is affected. The coupling between carbon and deuterium (a spin=1 nucleus) can cause the carbon signal to split into a triplet (1:1:1 ratio). oregonstate.edu This effect can be used to confirm the position of deuteration.

Furthermore, ¹³C NMR can be employed to measure isotope effects on acid-base equilibria. psu.edu By observing the changes in chemical shifts upon ionization in both labeled and unlabeled compounds, differences in pKa values due to isotopic substitution can be determined. psu.edu For instance, studies on deuterium-substituted benzoic acids have shown that the isotope effect on pKa is nearly independent of the substitution site. psu.edu

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Benzoic Acid in CDCl₃

Carbon AtomChemical Shift (ppm)
Carboxyl (C=O)172.60
C1 (ipso-carbon)133.89
C3/C5 (meta-carbons)130.28
C2/C6 (ortho-carbons)129.39
C4 (para-carbon)128.55
Data sourced from ChemicalBook. chemicalbook.com

Advanced NMR Techniques for Structural Elucidation of Deuterated Analogues

Advanced, multi-dimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules, including deuterated analogues. nih.gov Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity between protons and between protons and carbons, respectively. nih.gov

For deuterated compounds, specialized techniques can be particularly insightful. For example, two-dimensional ²H-¹H correlation spectroscopy (CP-iCOSY) can elucidate local structures and through-space interactions in partially deuterated compounds. chemrxiv.org This method is powerful for characterizing solid-state packing interactions. chemrxiv.org Another approach involves using deuterated modifiers in supercritical fluid chromatography (SFC) for streamlined isolation and immediate NMR analysis of purified fractions, which avoids potential degradation during solvent evaporation. acs.org This allows for unambiguous structure elucidation of target analytes using both 1D and 2D NMR experiments. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for the analysis of isotopically labeled compounds.

Isotope Dilution Mass Spectrometry (ID-MS) for Precise Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for achieving highly accurate and precise quantification of analytes. researchgate.net The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. nih.gov The ratio of the unlabeled analyte to the labeled standard is then measured by MS.

For the analysis of benzoic acid, deuterated or ¹³C-labeled benzoic acid can be used as the internal standard. researchgate.netkoreascience.kr For example, in the analysis of benzoic acid in beverages, samples are spiked with ¹³C₆-benzoic acid. researchgate.netkoreascience.kr The mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent ions of benzoic acid (m/z 121) and its ¹³C₆-labeled analogue (m/z 127) are selectively monitored, along with their respective fragment ions, to provide accurate quantification. researchgate.netkoreascience.kr This method has been shown to be reliable and reproducible, with relative standard deviations of less than 0.3%. researchgate.netkoreascience.kr

ID-MS is considered a primary ratio method because it can provide a direct unbroken chain of traceability to the International System of Units (SI). nih.gov While deuterium labeling is common, it's important to note that large isotopic effects, especially with multiple deuterium labels, can sometimes alter the chemical properties of the compound, potentially affecting chromatographic retention times compared to the unlabeled analyte. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Deuterium Labeling Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the deuterium labeling patterns in molecules like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information, including the location of isotopic labels.

In the analysis of deuterated compounds, MS/MS can distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. For instance, in studies involving deuterated cocaine derivatives, MS/MS has been instrumental in elucidating fragmentation pathways by tracking the deuterium labels. The number of deuterium atoms retained in each fragment ion is determined by comparing the mass-to-charge (m/z) ratio of the fragment from the deuterated compound to that of the unlabeled compound.

This technique is not limited to small molecules. It has been successfully applied to more complex systems, such as glycerophosphoethanolamine (B1239297) lipids derivatized with deuterated 4-(dimethylamino)benzoic acid (DMABA). In these experiments, the distinct masses of the deuterated labels allow for the selective detection and quantification of different lipid species within a complex mixture. For example, the analysis of lipids labeled with d0-, d4-, d6-, and d10-DMABA allows for differential analysis and the use of one labeled species as an internal standard for another.

The fragmentation of benzoic acid and its derivatives under MS/MS conditions often involves characteristic losses, such as the loss of a carboxyl group. In the case of deuterated benzoic acid, the mass of this departing group will reflect its isotopic composition, providing clear evidence of the labeling pattern. For example, in the analysis of ¹³C-labeled benzoic acid, a transition from m/z 127 to 83 was monitored, corresponding to the loss of the labeled carboxyl group. A similar principle applies to deuterated variants.

Gas Chromatography-Mass Spectrometry (GC/MS) with Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of deuterated internal standards, such as Benzoic acid-d5 or this compound, is a cornerstone of quantitative GC/MS analysis, enhancing the accuracy and reliability of the method.

An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to all samples, calibrators, and quality controls. Deuterated analogs of the analyte are considered ideal internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer. However, due to the mass difference, they can be distinguished by the mass spectrometer.

In the quantification of benzoic acid in various matrices like serum or plasma, Benzoic acid-d5 is commonly employed as the internal standard. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown sample against a calibration curve constructed with the same ratio. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response.

For example, in a method for determining benzoic acid in serum, the selected ions monitored are typically m/z 105 for benzoic acid and m/z 110 for the deuterated internal standard. The use of deuterated standards extends to a wide range of compounds, including other organic acids and drugs. For instance, deuterated standards like benzoic-d acid, decanoic-d19 acid, and palmitic-d31 acid are used in the analysis of semi-volatile organic compounds.

Advanced Theoretical Studies of Benzoic Acid D

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful computational method for investigating the properties of deuterated benzoic acid (benzoic acid-d). DFT calculations allow for a detailed examination of the molecule's electronic structure, geometry, and reactivity, providing insights that complement experimental findings. Various studies have employed DFT, often using the B3LYP functional with different basis sets, to explore the intricacies of this isotopically substituted compound. mdpi.comaip.orgvjst.vn

Electronic Structure and Molecular Geometry of Deuterated Benzoic Acid

DFT calculations have been instrumental in determining the optimized molecular geometry of benzoic acid and its deuterated analogues. aip.orgvjst.vnsci-hub.se These studies confirm that this compound, like its non-deuterated counterpart, can exist as a monomer or form a dimer through intermolecular hydrogen bonds between the carboxylic acid groups. vjst.vn In the dimer, a strong intermolecular hydrogen bond is formed, with a calculated O-H∙∙∙O distance of approximately 1.637 Å at the B3LYP/6-311++G(2d,p) level of theory. vjst.vn

The substitution of hydrogen with deuterium (B1214612) in the carboxylic acid group (C6H5COOD) or on the phenyl ring can lead to subtle changes in bond lengths and angles. While these structural changes are generally small, they can have a noticeable impact on the vibrational spectra of the molecule. aip.org Theoretical vibrational spectra calculated using DFT have shown good agreement with experimental data from inelastic neutron scattering, allowing for the unambiguous assignment of vibrational modes. aip.org Discrepancies between calculated and observed frequencies, particularly for the out-of-plane O-H bending modes, have been attributed to the anharmonicity of the potential energy surface. aip.org

Energy Barriers and Reaction Energetics in Decarboxylation Pathways

The decarboxylation of benzoic acid is a chemically significant reaction, and DFT calculations have been employed to investigate its mechanisms and energetic pathways. researchgate.netajgreenchem.com Studies have explored various potential routes, including oxidative decarboxylation and metal-catalyzed processes. ajgreenchem.com

For the uncatalyzed thermal decarboxylation in the gas phase, DFT calculations predict high activation energies, suggesting this pathway is not favorable under normal conditions. researchgate.net However, the presence of a single water molecule can significantly lower the activation energy by facilitating a concerted proton transfer through a six-membered cyclic transition state. researchgate.net

In the context of deuterated benzoic acid, while specific DFT studies on the decarboxylation of this compound are less common, the principles derived from studies on benzoic acid are applicable. The kinetic isotope effect (KIE) is a key factor in such reactions, where the difference in zero-point vibrational energy between a C-H and a C-D bond can lead to different reaction rates. pdx.educhemistrydocs.com DFT can be used to model the transition states for the decarboxylation of both isotopologues to predict the KIE.

One study on the decarboxylation of benzoic acid investigated oxidative and silver-catalyzed pathways. ajgreenchem.com The activation energy for the silver-catalyzed decarboxylation was calculated to be 43.31 kcal.mol-1. ajgreenchem.com For the oxidative pathway, an activation energy of 62.99 kcal.mol-1 was determined for the rate-limiting step. ajgreenchem.com

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the chemical reactivity of a molecule by visualizing the charge distribution. niscpr.res.inresearchgate.netnih.gov The MEP map reveals regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and electron-poor (positive potential) regions prone to nucleophilic attack.

For benzoic acid, the MEP surface shows that the most negative potential is located around the carbonyl oxygen atom of the carboxylic group, indicating its susceptibility to electrophilic interaction. niscpr.res.inresearchgate.net The hydrogen atom of the hydroxyl group exhibits a positive potential, making it a likely site for nucleophilic interaction. niscpr.res.in These features are crucial for understanding the formation of hydrogen-bonded dimers and the interaction of benzoic acid with other molecules. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. niscpr.res.innih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

For a benzoic acid derivative, DFT calculations at the B3LYP/6-311G level of theory determined the HOMO and LUMO energy values to be -6.82 eV and -1.82 eV, respectively, resulting in a band gap of 5.0 eV. actascientific.com A large HOMO-LUMO gap suggests high kinetic stability. niscpr.res.in

The nature of the HOMO and LUMO also provides insight into the types of electronic transitions that can occur. For benzoic acid, electronic transitions often involve the promotion of an electron from the HOMO, which may have significant π character from the benzene (B151609) ring, to the LUMO, which may be localized on the carboxylic acid group or the ring. vjst.vn The effects of substituents on the HOMO and LUMO energies of benzoic acid have also been studied, revealing how electron-donating or electron-withdrawing groups can alter the electronic properties and reactivity. nih.gov For deuterated benzoic acid, the HOMO and LUMO energies are not expected to differ significantly from the non-deuterated form, as isotopic substitution primarily affects vibrational properties rather than the electronic structure in the Born-Oppenheimer approximation. icm.edu.pl

Proton Dynamics and Tunnelling in Deuterated Benzoic Acid Systems

The dynamics of protons, and by extension deuterons, in the hydrogen bonds of benzoic acid dimers have been a subject of extensive research, with a particular focus on the phenomenon of quantum tunneling. researchgate.netrsc.orgaip.org In the crystalline state, benzoic acid forms centrosymmetric dimers linked by two hydrogen bonds. The potential energy surface for the two acidic protons (or deuterons) is a double-minimum potential, allowing for the possibility of concerted tunneling of both particles between the two equivalent tautomeric forms. researchgate.net

Studies using techniques like high-resolution ultraviolet spectroscopy and nuclear magnetic resonance (NMR) relaxometry have provided direct evidence for this tunneling process. researchgate.netnih.gov The tunneling rate is highly sensitive to isotopic substitution. In the excited state of a benzoic acid dimer system, the deuteron (B1233211) tunneling rate was found to be significantly slower than the proton tunneling rate, with k(D)tunneling ≈ (4.9 ± 1.5) × 10^6 s⁻¹ compared to k(H)tunneling = (4.45 ± 0.10) × 10^8 s⁻¹. researchgate.net

Low-temperature measurements have enabled the accurate determination of the incoherent tunneling rate, k(0). nih.gov The scaling of this parameter with the mass of the tunneling particle provides strong evidence for a correlated motion of the two hydrons (protons or deuterons). nih.gov The temperature dependence of the proton and deuteron spin-lattice relaxation times has been successfully modeled by considering phonon-assisted tunneling at low temperatures and thermally activated processes at higher temperatures. researchgate.netaip.org

Furthermore, infrared and Raman spectroscopy of the OH and OD stretching modes in crystalline benzoic acid have revealed sharp Raman bands, in contrast to broad infrared profiles. rsc.org This has been interpreted in terms of an adiabatic separation of the hydrogen/deuterium dynamics from the crystal lattice, with tunnel splitting being a major factor shaping the bands. rsc.org

Isotope Effects in Reaction Mechanisms and Acid-Base Equilibria

The substitution of hydrogen with deuterium in benzoic acid leads to measurable isotope effects in both its reaction mechanisms and acid-base equilibria. rsc.orgpsu.edu These effects arise primarily from the difference in zero-point vibrational energy between C-H (or O-H) and C-D (or O-D) bonds. chemistrydocs.com

In reaction mechanisms, the kinetic isotope effect (KIE), the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), is a powerful tool for elucidating reaction pathways. pdx.educhemistrydocs.com A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For example, in the decarboxylation of benzoic acid, if the cleavage of a C-H or O-H bond is rate-limiting, a significant KIE would be expected.

In acid-base equilibria, deuteration can affect the acid dissociation constant (pKa). Studies using 13C NMR spectroscopy have shown that in deuterium-substituted benzoic acids, the isotope effect on the pKa is practically independent of the site of deuterium substitution on the aromatic ring. rsc.orgpsu.edu This suggests an even distribution of the electronic effect of deuterium substitution within the ring. psu.edu The deuterium isotope effect on the pKa of carboxylic acids has been systematically studied, providing insights into the subtle electronic and vibrational contributions to acidity. psu.edu

Kinetic Isotope Effects (KIE) in Deuterated Reaction Pathways

The kinetic isotope effect (KIE), the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), serves as a powerful tool to elucidate reaction mechanisms, particularly to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org In reactions involving deuterated benzoic acid, significant primary KIEs are often observed in C-H activation/functionalization reactions, indicating that the cleavage of the C-H bond is a crucial part of the slowest step.

Several studies have quantified the KIE for various metal-catalyzed reactions involving benzoic acid and its deuterated analogues. For instance, in the rhodium-catalyzed carboxylation of benzene to benzoic acid, a large KIE was observed when using a mixture of benzene-d0 and benzene-d6. rsc.org The resulting ratios of benzoic acid-d0 to benzoic acid-d5 were found to be between 4.0 and 5.5, suggesting that the C-H bond activation is the turnover-limiting step in the catalytic cycle. rsc.org

Similarly, palladium-catalyzed C-H activation reactions show significant isotope effects. The arylation of benzoic acid with aryl chlorides, a reaction forming C-C bonds, exhibited a KIE of 4.4. snnu.edu.cn This large value points to the C-H bond cleavage as the rate-determining step of the process. snnu.edu.cn In contrast, the palladium-catalyzed meta-C-H olefination of m-toluic acid-d7 showed a much smaller KIE of 1.4, indicating that C-H activation is not the turnover-limiting step in that specific mechanism. nih.gov In the iridium-catalyzed ortho-monoiodination of benzoic acid-d5, an intermediate KIE of 2.19 was measured, which suggests that the C-H activation step is only partially rate-determining. nih.gov

These findings are summarized in the table below, showcasing how KIE values provide mechanistic insights into different reaction pathways.

ReactionCatalyst SystemDeuterated SubstrateKIE (kH/kD)Implication
Carboxylation of BenzeneRhodiumBenzene-d64.0 - 5.5C-H activation is turnover-limiting. rsc.org
Arylation of Benzoic AcidPalladiumBenzoic Acid-d54.4C-H bond cleavage is rate-determining. snnu.edu.cn
ortho-Monoiodination of Benzoic AcidIridiumBenzoic Acid-d52.19C-H activation is partially rate-determining. nih.gov
meta-C-H Olefination of m-Toluic AcidPalladiumm-Toluic Acid-d71.4C-H activation is not turnover-limiting. nih.gov

Solvent Isotope Effects on Acidity Constants

The acidity of a compound can be influenced by isotopic substitution in two primary ways: substitution on the molecule itself (a secondary isotope effect) or substitution in the solvent (a solvent isotope effect).

When benzoic acid is dissolved in heavy water (D₂O) instead of regular water (H₂O), its acidity decreases. This is a general phenomenon for weak acids, which are typically weaker in D₂O. nih.govnist.gov The difference in the acidity constant, expressed as ΔpKₐ (pKₐ in D₂O - pKₐ in H₂O), for benzoic acid is approximately 0.50. nih.govnist.gov This effect is attributed to differences in zero-point energy between the O-H and O-D bonds and differing intermolecular interactions between the solute and the solvent molecules. nih.govnist.govresearchgate.net Studies have shown that for many organic acids, the ΔpKₐ value is often around 0.55. nist.gov

Secondary deuterium isotope effects (SKIEs) are observed when deuterium is substituted for hydrogen on the aromatic ring of benzoic acid. Research has shown that deuteration at any position on the ring—ortho, meta, or para—decreases the acidity of benzoic acid (i.e., increases its pKₐ). nih.govacs.org Surprisingly, the magnitude of this effect does not significantly diminish as the substitution site moves further from the carboxylic acid group. nih.govacs.org For example, the isotope effect for 2,6-dideuterobenzoic acid is very small, with a ΔpKₐ of just 0.003. cdnsciencepub.com More detailed studies using NMR spectroscopy have confirmed that the isotope effects on the pKₐ are nearly independent of the deuterium's position within the aromatic ring and that these effects are additive. psu.edu This phenomenon is explained by changes in the vibrational frequencies and zero-point energies of the molecule upon deprotonation. nih.govacs.org

The table below presents data on the isotope effects on the acidity of benzoic acid.

Isotopic VariationSolventΔpKₐ (pKa(heavy) - pKa(light))Effect Type
Benzoic Acid in D₂O vs. H₂OD₂O/H₂O~0.50Solvent Isotope Effect nih.govnist.gov
2,6-dideuterobenzoic acid vs. Benzoic acidH₂O0.003Secondary Isotope Effect cdnsciencepub.com
ortho, meta, or para-deuterated vs. Benzoic acidH₂OSmall, positive valueSecondary Isotope Effect nih.govacs.org

Computational Modeling of External Field Impacts on Deuterated Benzoic Acid Properties

Computational chemistry provides powerful tools to investigate how external factors, such as electric fields, can modulate the properties of molecules. Studies utilizing density functional theory (DFT) have systematically explored the impact of a uniform external electric field on the properties of benzoic acid, such as its aromaticity and acidity. acs.orgrsc.org

These theoretical models demonstrate that an external electric field can significantly alter the electronic structure and reactivity of the molecule. The orientation and strength of the field are critical. Depending on its direction, an electric field can either increase or decrease the acidity of the benzoic acid. acs.org This modulation is rationalized by the field's effect on the molecule's electron distribution, partial charges, and other reactivity descriptors. rsc.org

While these studies have primarily focused on the non-deuterated form of benzoic acid, the computational methodologies are directly applicable to this compound. By incorporating deuterium into the molecular model, researchers can predict how the interplay between isotopic substitution and an external electric field affects the molecule's properties. For example, Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to analyze the IR spectra and hydrogen bond interactions in crystalline benzoic acid and its deuterated derivatives, demonstrating the ability of computational models to accurately capture the effects of deuteration. researchgate.net Such models could be extended to simulate how the altered vibrational modes and zero-point energies of this compound interact with an applied electric field, potentially leading to unique, tunable chemical behaviors that differ from the hydrogen-containing isotopologue.

Elucidation of Organic Reaction Mechanisms

The unique properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, such as its different vibrational frequency and greater strength, make this compound an indispensable tracer in mechanistic organic chemistry.

Tracing Hydrogen/Deuterium Scrambling in Catalytic Systems

Hydrogen/deuterium (H/D) scrambling, the exchange of hydrogen and deuterium atoms within a molecule or between molecules, is a common phenomenon in catalytic reactions. This compound is frequently employed to study these processes. For instance, in palladium-catalyzed reactions, the combination of a Pd(0) complex with benzoic acid in the presence of deuterium oxide (D₂O) can lead to the synthesis of highly deuterated organic compounds through sequential reactions involving multiple H/D scrambling events. nih.govrsc.orgunipr.it Mechanistic studies using deuterated benzoic acid reveal the intricate series of events that govern the outcomes of these complex reactions. rsc.orgunipr.it

In other catalytic systems, such as those using platinum group metals on carbon, benzoic acid has been shown to undergo H-D exchange reactions. researchgate.net For example, platinum on carbon (Pt/C) catalyzes the deuteration of benzoic acid in D₂O. sci-hub.se Furthermore, H/D scrambling experiments with D₂O as a cosolvent in palladium-catalyzed C–H functionalization of benzoic acids have shown deuterium incorporation at the ortho positions, suggesting the reversibility of the C–H activation step. rsc.org These studies highlight the utility of this compound in understanding the dynamics of hydrogen and deuterium exchange in various catalytic environments.

Investigating C-H Activation and Functionalization Pathways

The selective activation and functionalization of otherwise inert C-H bonds is a significant area of chemical research. This compound plays a crucial role in elucidating the mechanisms of these transformations. The carboxylic acid group can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation.

Palladium-catalyzed C-H functionalization of benzoic acids has been extensively studied. rsc.org The use of deuterated benzoic acid helps to determine whether C-H bond cleavage is involved in the rate-determining step of the reaction. rsc.org For example, kinetic isotope effect studies, which compare the reaction rates of the deuterated and non-deuterated compounds, provide clear support for specific mechanistic pathways, such as a bimetallic/transmetalation mechanism in some coupling reactions. acs.org

Recent research has focused on developing methods for the polydeuteration of (hetero)arenes by merging directed sp³ and nondirected sp² C-H functionalization, where deuterated compounds are essential for mechanistic studies. rsc.orgnih.gov Similarly, palladium-catalyzed methods for the ortho-deuteration of benzoic acids have been developed, demonstrating the difference in reactivity of palladacycle intermediates. acs.orgacs.org Iridium-catalyzed C-H activation has also been utilized for the functionalization of benzoic acids, including methylation with deuterated methyl sources (CD₃BF₃K), allowing for the introduction of CD₃ groups. diva-portal.org

Table 1: Examples of this compound in C-H Activation Studies
Catalytic SystemFunctionalization TypeMechanistic Insight from this compound
Pd(0)/Benzoic Acid/D₂OPolydeuterationReveals ordered sequence of H/D scrambling and insertion steps. nih.govrsc.orgunipr.it
Pd-catalyzedC-H Alkenylation/AlkylationH/D scrambling experiments suggest reversible C-H activation. rsc.org
Ru biscarboxylate/O₂C-H FunctionalizationKinetic studies and H/D exchange support specific mechanisms. acs.org
Ir(III)C-H MethylationAllows for the introduction of CD₃ groups and late-stage functionalization. diva-portal.org
Pd(II)ortho-C(sp²)–H ArylationUsed to synthesize arylated benzoic acids. rsc.org

Understanding Decarboxylation Mechanisms through Deuterium Labeling

Decarboxylation, the removal of a carboxyl group, is a fundamental organic reaction. Deuterium labeling with this compound provides a means to investigate the mechanisms of these reactions. For instance, in the silver-catalyzed deuterodecarboxylation of aromatic carboxylic acids, deuterium scrambling has been observed, providing insights into the reaction pathway. thieme-connect.com

Studies on the decarboxylation of benzoic acid under various conditions have proposed different mechanisms, including acid-catalyzed, base-catalyzed, and radical pathways. nist.gov The use of deuterated substrates can help distinguish between these possibilities. For example, in the thermolysis of a molecule containing both a benzoic acid moiety and a deuterium-labeled ethylene (B1197577) bridge, the position of the deuterium in the product can indicate whether the reaction proceeded through an ionic or a free-radical pathway. osti.gov Furthermore, theoretical studies using density functional theory (DFT) have investigated the activation energies of different proposed mechanisms for benzoic acid decarboxylation, including metal-catalyzed and radical paths. ajgreenchem.comresearchgate.net

The protodecarboxylation of substituted benzoic acids in deuterated solvents has been shown to yield deuterated products, supporting a proposed mechanism and highlighting its potential for synthesizing deuterium-labeled compounds for mechanistic investigations. mdpi.com

Mechanistic Studies of Isomerization and Polydeuteration Sequences

Benzoic acid and its deuterated forms can act as catalysts or be the subject of investigation in isomerization and polydeuteration reactions. Commercially available benzoic acids have been found to catalyze the isomerization of allylic alcohols. organic-chemistry.org In phosphine-mediated reductions of alkynes, benzoic acid has been shown to facilitate the isomerization of the resulting alkene products, and experiments with deuterated water have been used to probe the mechanism. rsc.org

The combination of a palladium(0) complex with benzoic acid and D₂O enables complex sequential reactions that include multiple H/D scrambling and isomerization steps, leading to highly deuterated products. nih.govrsc.org Mechanistic studies have revealed an ordered series of elementary steps, including up to five series of isotopic scrambling/insertion and β-hydrogen elimination subsequences. nih.gov Furthermore, the conformational isomerization of monomeric benzoic acid has been studied using its O-deuterated isotopologue, revealing rapid tunneling effects. nih.govacs.org

Mechanistic Studies in Biosynthesis and Metabolic Pathways

Deuterated benzoic acid is a valuable tracer for investigating the complex network of reactions that constitute biosynthesis and metabolic pathways.

Tracing Metabolic Transformations with Deuterated Benzoic Acid

By introducing this compound into a biological system, scientists can track its conversion into other molecules, thereby mapping out metabolic pathways. For example, in the biosynthesis of the antibiotic enterocin (B1671362), supplementation with d₅-benzoic acid restored production in a mutant strain and resulted in significant incorporation of the deuterium label into the final product. nih.gov This demonstrated that benzoic acid is a precursor in the enterocin biosynthetic pathway.

High-field deuterium nuclear magnetic resonance (²H NMR) spectroscopy has been used to monitor the pharmacokinetics of selectively deuterated benzoic acid in humans. nih.gov In these studies, deuterated benzoic acid was found to be biotransformed into hippuric acid and excreted in the urine, allowing for the quantification of the metabolic process. nih.gov The use of stable isotopes like deuterium provides a non-radioactive method for tracing the fate of compounds in living organisms. medchemexpress.com

Investigating Coenzyme Q Biosynthesis Pathways

The intricate biosynthetic pathway of Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, has been a subject of extensive research. ucla.edu Benzoic acid and its derivatives serve as crucial chemical tools in elucidating the mechanistic details of this pathway. The use of isotopically labeled compounds, such as this compound (deuterated benzoic acid), provides a powerful method for tracing the metabolic fate of precursors and understanding the function of key enzymes involved in the formation of the benzoquinone ring of CoQ.

In the yeast Schizosaccharomyces pombe, which produces CoQ10, the same form found in humans, studies have revealed that both p-hydroxybenzoate (PHB) and p-aminobenzoate (PABA) act as precursors for the quinone ring. nih.govnih.gov Research has shown that benzoic acid itself can act as an inhibitor of CoQ biosynthesis. nih.govnih.gov This inhibitory effect has been instrumental in identifying key enzymatic steps.

Mechanistic studies have demonstrated that benzoic acid likely inhibits the prenylation reactions catalyzed by Coq2, the PHB-polyprenyl transferase. nih.gov This enzyme is responsible for attaching the polyisoprenoid side chain to the benzoquinone ring precursor. The inhibitory action of benzoic acid can be overcome by the addition of the natural precursors, PHB or PABA, or by the overexpression of the coq2 gene, further cementing the role of Coq2 as the target of inhibition. nih.govnih.gov

The data from these inhibitory studies can be summarized as follows:

**Table 1: Effect of Benzoic Acid on Coenzyme Q10 Biosynthesis in *S. pombe***

Treatment CoQ10 Levels Interpretation
Control Normal Baseline CoQ10 production.
Benzoic Acid (>5 µg/mL) Inhibited Benzoic acid blocks the biosynthetic pathway. nih.govnih.gov
Benzoic Acid + PABA Restored PABA serves as a precursor, bypassing the inhibition. nih.gov
Benzoic Acid + PHB Restored PHB serves as a precursor, bypassing the inhibition. nih.gov
Benzoic Acid in coq2 overexpression strain Normal Increased enzyme levels overcome the inhibitor's effect. nih.gov

Furthermore, detailed investigations have quantified the restoration of CoQ levels in the presence of the inhibitor and precursors, providing insights into the efficiency of precursor utilization.

Table 2: Restoration of Coenzyme Q10 Levels by Precursors in the Presence of Benzoic Acid

Benzoic Acid Concentration Added Precursor Precursor Concentration Outcome on CoQ10 Levels
10 µg/mL PABA 1 µg/mL Restored
10 µg/mL PHB 1 µg/mL Restored
100 µg/mL PABA 10 µg/mL (72.9 µM) Restored
100 µg/mL PHB 1 µg/mL (7.24 µM) Restored

Data derived from studies on S. pombe. nih.gov

These findings highlight that PHB is more efficient than PABA at reversing the inhibitory effect of high concentrations of benzoic acid. nih.gov The use of deuterated benzoic acid (this compound) in such studies would allow for precise tracing of the inhibitor's metabolic fate and its direct interaction with the enzyme, distinguishing it from endogenous pools of similar molecules. While benzoic acid itself is not a direct precursor, its structural similarity to PHB allows it to act as a competitive inhibitor, making it and its labeled counterparts invaluable for probing the active site and mechanism of Coq2.

The knowledge gained from these mechanistic investigations is not only crucial for understanding the fundamental biology of CoQ biosynthesis but also for developing strategies to enhance the biotechnological production of CoQ10, a popular dietary supplement. nih.govnih.govnisr.or.jp

Compound Names Mentioned in This Article

Applications of Benzoic Acid D in Isotopic Labeling and Tracing

Deuterium (B1214612) as a Stable Isotope Tracer for Quantitative Analysis

Deuterium's utility as a stable isotope tracer is well-established in quantitative analysis, particularly in mass spectrometry-based methods. tandfonline.com Benzoic acid-d5, where five hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, is frequently employed as an internal standard for the precise quantification of benzoic acid in various matrices. chemicalbook.comchemicalbook.com This is crucial in clinical settings, for instance, in monitoring the therapeutic levels of sodium benzoate (B1203000) used to treat nonketotic hyperglycinemia (NKH). In this context, benzoic acid is administered to bind with excess glycine (B1666218), forming hippurate, which is then excreted. nih.gov To ensure therapeutic efficacy and avoid potential renal toxicity from high concentrations of hippuric acid, accurate measurement of benzoic acid levels in serum or plasma is essential. nih.gov Gas chromatography-mass spectrometry (GC-MS) methods utilize benzoic acid-d5 as an internal standard to achieve this. nih.govresearchgate.net The known concentration of the deuterated standard allows for the accurate determination of the unlabeled benzoic acid concentration in the sample by comparing their respective signal responses. nih.gov

Similarly, deuterated analogues of other compounds, such as fluorobenzoic acids, are used for their ultra-trace analysis in environmental samples like reservoir and groundwater. researchgate.net The use of deuterated internal standards compensates for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantitative results. researchgate.netresearchgate.net

Use in Mass-Dependent Analyses and Detection of Modified Peptides

In the realm of proteomics and the study of proteins, mass spectrometry is an indispensable tool. Benzoic acid-d plays a significant role in mass-dependent analyses, particularly in the identification and quantification of modified peptides. medchemexpress.com One application involves the use of benzoic acid-d5 N-succinimidyl ester as a "heavy" isotope labeling reagent for the comparative analysis of glycopeptides. mdpi.com This method allows for the quantitative profiling of glycopeptides by labeling one sample with the light (d0) version of the reagent and another with the heavy (d5) version. mdpi.comresearchgate.net When the samples are mixed and analyzed by MALDI-TOF mass spectrometry, the mass difference of 5 Daltons between the light and heavy tags allows for the relative quantification of the glycopeptides. mdpi.com This technique has been successfully applied to characterize the glycan structures of human serum IgG. mdpi.com

Furthermore, in more complex mass spectrometry techniques, such as those involving sequential ion/ion reactions for protein sequencing, the carboxylate anion of benzoic acid is used to deprotonate multiply charged fragment ions. pnas.org This simplifies the resulting mass spectra, making it easier to read the amino acid sequence from both the N and C termini of a protein and to identify post-translational modifications. pnas.org The use of deuterated compounds in such analyses can provide additional information due to the mass shift they introduce. While direct use of this compound in this specific deprotonation step is not explicitly detailed, the principle of using isotopically labeled reagents to aid in spectral interpretation is a cornerstone of advanced mass spectrometry. pnas.orgnih.gov

Development of Isotope-Coded Labeling Reagents for Proteomics (e.g., ANIBAL)

A significant advancement in quantitative proteomics is the development of isotope-coded labeling reagents that target specific amino acid functionalities. One such strategy is termed ANIBAL (Aniline Benzoic Acid Labeling). nih.govresearcher.life This approach utilizes aniline (B41778) and benzoic acid in their light (¹²C) and heavy (¹³C) isotopic forms to label amino and carboxylic groups on proteins, respectively. nih.govresearcher.life While the primary ANIBAL method described in the literature uses ¹³C-labeled benzoic acid, the principle of using isotopically distinct forms of benzoic acid is central to the technique. nih.govresearcher.lifecambridge.org

The ANIBAL method offers a "twin chemistry" approach, allowing for the labeling of two common functional groups within proteins, which significantly increases the amount of quantifiable information that can be obtained from a proteomics experiment. nih.govresearcher.life This is an advantage over methods that target only a single functionality, such as lysine (B10760008) or cysteine. nih.govresearcher.lifenih.gov The labeling results in an identical benzoyl modification for both reactions, ensuring no chromatographic discrimination or altered fragmentation behavior between the light and heavy labeled peptides. nih.govresearcher.life The ANIBAL technique has been validated using model proteins and has been applied to quantify protein expression changes in complex biological samples, such as milk fractions and bacterial lysates. nih.govresearcher.lifetandfonline.comtandfonline.com

Tracing Environmental Fates of Organic Pollutants using Deuterium Isotopomers

Deuterated compounds, including isotopomers of benzoic acid, are valuable tools for tracing the environmental fate of organic pollutants. researchgate.net The slower UV-induced degradation of deuterated analogs compared to their non-deuterated counterparts allows for more precise tracking in environmental studies. Fluorinated benzoic acids (FBAs) are often used as tracers in groundwater and petroleum reservoirs to understand water flow and transport characteristics. researchgate.net The development of highly sensitive analytical methods, such as isotope dilution gas chromatography-mass spectrometry using deuterated FBA standards, enables their detection at ultra-trace levels (ng/L). researchgate.net

The presence of benzoic acid in industrial wastewater, for example from the production of terephthalic acid, is a significant environmental concern. eaht.org Understanding its degradation and transport in aquatic ecosystems is crucial for assessing its environmental impact. eaht.org While not explicitly focused on deuterated benzoic acid, these studies highlight the importance of tracing such pollutants. The principles of using isotopic tracers are directly applicable here, where introducing a known amount of deuterated benzoic acid into a system could allow researchers to follow its degradation pathways and partitioning between water, soil, and sludge.

Deuterated Benzoic Acid as a Probe in Biotransformation Studies

Deuterated benzoic acid is a valuable probe for investigating the biotransformation of xenobiotics in biological systems. nih.gov The metabolism of benzoic acid in humans and other organisms primarily involves its conjugation with glycine to form hippuric acid, which is then excreted. nih.govwikipedia.orgresearchgate.net This detoxification pathway can be studied in detail using deuterated benzoic acid. For instance, studies on the biotransformation of benzoic acid in plants like maize and pea have shown that it forms conjugates with low-molecular-weight peptides. nih.gov Using labeled benzoic acid allows researchers to track its uptake, conjugation, and subsequent degradation, which can involve the release of labeled carbon dioxide. nih.gov

Analytical Quantification Methodologies Utilizing Benzoic Acid D

Deuterated Benzoic Acid as an Internal Standard in Analytical Methods

Benzoic acid-d, a stable isotope-labeled version of benzoic acid, is a cornerstone for the accurate quantification of its non-labeled counterpart in a variety of complex matrices. Its utility stems from the fact that it co-elutes with the natural analyte in chromatographic systems and exhibits nearly identical behavior during ionization and fragmentation in a mass spectrometer. texilajournal.com This minimizes measurement errors that could arise from ion suppression or enhancement, a common issue in complex samples. texilajournal.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise ratio measurements that form the basis of quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Benzoic Acid Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. When coupled with an isotope dilution strategy using Benzoic acid-d5, it becomes a high-precision method for quantifying benzoic acid. A typical workflow involves extracting the analyte and the spiked internal standard from the sample, followed by a derivatization step to increase their volatility for GC analysis. nih.gov The analysis is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect specific mass fragments characteristic of the analyte and the deuterated standard. researchgate.net For example, in the analysis of beverages, a headspace GC-MS method detected derivatized benzoic acid at m/z 105 and the internal standard (Benzoic acid-d5) at m/z 110. rsc.org

This approach has been successfully applied to diverse matrices, from biological fluids to food products. For instance, a method for determining benzoic acid in serum or plasma uses Benzoic acid-d5 as the internal standard, with quantification achieved by comparing the responses of the unknown sample to calibrators. nih.govresearchgate.net Similarly, an accurate method for analyzing benzoic acid in curry paste demonstrated high reliability and reproducibility, with a method precision of less than 0.6% relative standard deviation (RSD) and recoveries between 98.5% and 100.4%. researchgate.net

MatrixDerivatization AgentKey FindingsReference
Serum / PlasmaTrimethylsilyl (TMS)Quantitation achieved by comparing unknown sample responses to calibrators using selected ion monitoring. nih.govresearchgate.net
BeveragesMethanol (B129727) / Sulfuric Acid (for esterification)LOD: 0.7 mg/kg; LOQ: 2.31 mg/kg. Measured value in CRM was 776.7 ± 7.5 mg/kg. rsc.org
Curry PasteNot specified (derivatization performed)Method precision < 0.6% RSD; Recoveries of 98.5–100.4%. researchgate.net
Beverages, Vinegar, SaucesNot specifiedLOD ranged from 0.015 to 3.3 µg/mL; Recoveries of 95-105%. nih.gov

LOD: Limit of Detection; LOQ: Limit of Quantification; CRM: Certified Reference Material; RSD: Relative Standard Deviation

Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS)

Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC/MS), often utilizing tandem mass spectrometry (MS/MS), is a reference method for the accurate determination of benzoic acid. psu.edu This technique leverages the high specificity of monitoring a specific precursor-to-product ion transition. Benzoic acid-d5 or Carbon-13 labeled benzoic acid (¹³C₆-benzoic acid) is added to the sample in a known amount. koreascience.krnih.gov Because the labeled standard behaves identically to the analyte during sample preparation and analysis, the ratio of the two measured by the mass spectrometer provides a highly accurate quantification, compensating for matrix effects and incomplete recovery. psu.edukoreascience.kr

The method is noted for its simplicity in sample preparation, often requiring only a "dilute and shoot" approach where the sample is diluted, filtered, and directly analyzed. koreascience.krrsc.org For example, in the analysis of quasi-drug drinks, samples were spiked with ¹³C₆-benzoic acid and analyzed by LC-MS/MS without further cleanup. psu.edukoreascience.kr The mass spectrometer was operated in negative ion mode, monitoring the collisionally-induced dissociation channels of m/z 121 → 77 for benzoic acid and m/z 127 → 83 for its isotope analogue. psu.edukoreascience.krresearchgate.net This method demonstrated excellent precision, with a relative standard deviation (RSTD) of less than 0.3%. psu.edukoreascience.krresearchgate.net

MatrixInternal StandardKey FindingsReference
Quasi-Drug Drinks¹³C₆-Benzoic AcidMethod precision < 0.3% RSTD; Recovery of fortified samples was over 99%. psu.edukoreascience.kr
E-LiquidsBenzoic acid-¹³C₆Developed and fully validated for detecting and quantifying benzoic acid and benzyl (B1604629) alcohol. nih.gov
BeveragesBenzoic acid-d5Rapid "dilute and shoot" method developed and validated using certified reference materials. rsc.org
Mango JuiceBenzoic acid-d5Reference value for a developed reference material was assigned using the ID-LCMSMS method. imeko.orgimeko.org

RSTD: Relative Standard Deviation

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assignment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds, offering direct traceability to the International System of Units (SI). ethz.chnih.gov The principle relies on the direct proportionality between the integrated signal intensity of a specific resonance in an NMR spectrum and the number of nuclei contributing to that signal. ethz.chsigmaaldrich.com For purity assignment, a known mass of the analyte is mixed with a known mass of a certified internal standard, and the purity is calculated from the ratio of their signal integrals. bipm.org

While deuterated solvents (e.g., DMSO-d6) are essential for the measurement, the primary internal standards for qNMR are typically highly pure, non-deuterated compounds with well-characterized purity, such as Benzoic Acid. researchgate.netckisotopes.commdpi.com Certified Reference Materials (CRMs) like the NIST PS1 Benzoic Acid serve as a primary standard to which other measurements can be traced. nih.govresearchgate.netnih.gov These primary standards are used to assign purity values to a suite of other compounds, which can then be used as internal standards for a wide range of analytes in various deuterated solvents. researchgate.netbwise.kr Benzoic acid is a suitable qNMR standard because it is highly pure, stable, non-hygroscopic, and has distinct signals in the ¹H-NMR spectrum. sigmaaldrich.combipm.org The use of these SI-traceable standards is critical for establishing the accuracy and comparability of purity assessments for chemical reference materials. mdpi.combwise.kr

Validation of Deuterated Internal Standard Methods for Accuracy and Precision

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. clearsynth.com When using deuterated internal standards like this compound, validation protocols assess several key parameters. The use of a stable isotope-labeled internal standard is considered best practice as it is the most effective way to compensate for measurement errors, including those from matrix effects and extraction efficiency, thereby improving accuracy and precision. texilajournal.comd-nb.info

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing Certified Reference Materials (CRMs) or by performing recovery studies on spiked blank matrix samples. researchgate.netpsu.edu For example, in an ID-GC-MS method for benzoic acid in curry paste, recoveries of fortified samples were between 98.5% and 100.4%. researchgate.net An ID-LC/MS method for drinks showed recoveries of over 99% for fortified samples. psu.edu

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. texilajournal.com

Reproducibility (Inter-assay precision): The precision obtained under different conditions, such as on different days or by different analysts. koreascience.kr

Methods using deuterated internal standards consistently demonstrate high precision. An ID-LC/MS/MS method for benzoic acid reported a relative standard deviation (RSTD) of less than 0.3% for repeatability and reproducibility studies. koreascience.krresearchgate.net An ID-GC-MS method showed a method precision of less than 0.6% RSD. researchgate.net

MethodValidation ParameterResultReference
ID-LC/MS/MSAccuracy (Recovery)> 99% psu.edu
ID-LC/MS/MSPrecision (RSTD)< 0.3% koreascience.krresearchgate.net
ID-GC-MSAccuracy (Recovery)98.5 – 100.4% researchgate.net
ID-GC-MSPrecision (RSD)< 0.6% researchgate.net
LC-MS/MSAccuracy90 - 113% d-nb.info
LC-MS/MSInter-assay Precision (CV)2.5 - 12.5% d-nb.info

RSTD: Relative Standard Deviation; RSD: Relative Standard Deviation; CV: Coefficient of Variation

Development of Traceability Chains for Quantitative Measurements

Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a reference, typically a national or international standard, through an unbroken and documented chain of calibrations. researchgate.netnih.govbwise.kr This process is essential for achieving comparability and accuracy of chemical measurements over time and across different laboratories. nih.govresearchgate.net

The development of a traceability chain for the quantitative measurement of an organic compound like benzoic acid begins with a primary reference material. The National Institute of Standards and Technology (NIST) has developed such a material, PS1 Benzoic Acid, which serves as a primary standard for qNMR. nih.govresearchgate.netnih.gov The purity of this primary standard is established using primary measurement procedures like coulometry and qNMR, which have a well-understood theoretical basis and can be directly linked to the SI base units (e.g., the kilogram). nih.govnih.gov

This SI-traceable primary standard sits (B43327) at the apex of the calibration hierarchy. It can be used to:

Directly assign a certified purity value to an analyte using a primary method like qNMR.

Characterize and certify secondary reference materials or in-house standards. bwise.kr These secondary standards, whose purity is now traceable to the primary standard, can then be used for routine analysis in various laboratories. researchgate.netbwise.kr

By using a certified reference material like Benzoic acid-d5, or a standard calibrated against an SI-traceable primary standard, a laboratory establishes a direct link in the traceability chain for its own measurements. This ensures that the results are not only internally consistent but are also accurate and comparable to those produced anywhere in the world that follows the same traceability principles. researchgate.net This system underpins the reliability of measurements in critical areas such as food safety, clinical diagnostics, and manufacturing. researchgate.netnih.gov

Environmental Research Applications of Deuterated Benzoic Acid

Deuterium (B1214612) Isotopomer Distribution (DID) in Environmental Analysis

The analysis of the distribution of deuterium isotopomers (DID) within a molecule can provide detailed information about its origin, formation pathways, and subsequent environmental transformations. While the application of DID specifically to benzoic acid-d in environmental analysis is an emerging area of research, the principles are well-established in the broader field of isotope geochemistry and environmental forensics.

The isotopic composition of a compound can vary depending on the starting materials and the kinetic isotope effects (KIEs) associated with its formation reactions. By measuring the relative abundance of deuterium at different positions within the benzoic acid molecule, it may be possible to distinguish between different sources of contamination or to assess the extent of degradation a compound has undergone. For instance, a synthetic batch of this compound will have a distinct DID signature compared to benzoic acid that has been naturally attenuated in the environment, where certain positions on the aromatic ring may be more susceptible to isotopic exchange or fractionation during microbial degradation.

Table 1: Hypothetical Deuterium Isotopomer Ratios in this compound from Different Environmental Scenarios

Position on Benzene (B151609) RingSource A (Industrial Effluent)Source B (Landfill Leachate)Environmentally Degraded Sample
Ortho (C2, C6)0.980.950.92
Meta (C3, C5)0.990.980.96
Para (C4)0.970.960.93

Note: The values in this table are hypothetical and for illustrative purposes only, representing the ratio of deuterated to non-deuterated benzoic acid at specific positions.

Source Tracking and Fate Assessment of Organic Compounds

Deuterated compounds, including deuterated water, are increasingly used as conservative tracers in hydrological and environmental studies to track the movement of water and dissolved contaminants. isotope.comusgs.govresearchgate.netzeochem.commdpi.comepa.gov The principle behind using this compound as a tracer lies in its chemical similarity to its non-deuterated counterpart and other organic pollutants, while being distinguishable through mass spectrometry. usgs.gov When introduced into a system, such as a contaminated aquifer or a wastewater treatment plant, the movement of this compound can be monitored to understand the transport pathways and fate of analogous organic compounds. usgs.gov

A field study might involve injecting a known quantity of this compound into a groundwater well and then monitoring its concentration at downgradient observation wells over time. The resulting breakthrough curves can provide valuable data on groundwater velocity, dispersion, and potential retardation due to sorption onto aquifer materials. In a comparative study, deuterated water was shown to be transported conservatively, with breakthrough curves nearly identical to those of other soluble tracers like bromide and pentafluorobenzoic acid. usgs.gov This suggests that deuterated benzoic acid would also serve as a reliable conservative tracer for organic contaminants. usgs.gov

Table 2: Research Findings on the Use of Deuterated and Analogous Tracers in Environmental Fate Assessment

TracerStudy TypeKey Findings
Deuterated WaterField Tracer TestTransported conservatively, similar to bromide and pentafluorobenzoic acid. usgs.gov
Deuterated CompoundsGeneral HydrologyEffective for tracing water movement due to chemical similarity to water and ease of detection. isotope.comzeochem.com
Pentafluorobenzoic acidGroundwater TracerUsed to track groundwater flow and transport. usgs.gov

Studies on Biotic and Abiotic Degradation of Deuterated Compounds (General Framework)

Investigating the biotic and abiotic degradation of deuterated compounds like this compound is crucial for understanding their persistence in the environment and for interpreting data from tracer studies. The general framework for such studies often involves comparing the degradation rates of the deuterated compound with its non-deuterated analogue under controlled laboratory conditions.

Biotic Degradation:

Microbial degradation is a key process in the natural attenuation of organic compounds. nih.govnih.govresearchgate.net Studies on the biodegradation of deuterated compounds often focus on the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov For benzoic acid, the breaking of a carbon-hydrogen (C-H) bond can be a rate-determining step in its microbial degradation. nih.gov Replacing hydrogen with deuterium to form a carbon-deuterium (C-D) bond, which is stronger, can slow down the reaction rate. youtube.com

A typical experimental setup would involve incubating both benzoic acid and this compound with a specific microbial culture or a mixed microbial community from an environmental sample (e.g., soil or activated sludge). The disappearance of each compound over time is monitored, and the degradation rate constants are calculated. A KIE greater than 1 (i.e., the non-deuterated compound degrades faster) would indicate that C-H bond cleavage is involved in the rate-limiting step of the degradation pathway.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis, hydrolysis, and oxidation by reactive oxygen species, can also contribute to the transformation of organic compounds in the environment. For instance, advanced oxidation processes (AOPs) involving ozone and hydrogen peroxide can lead to the degradation of benzoic acid. sciensage.info Studies on the abiotic degradation of deuterated benzoic acid would follow a similar comparative approach to biotic studies. The compounds would be subjected to specific abiotic conditions (e.g., UV light, specific pH, presence of oxidants), and their degradation rates would be compared to determine any KIE. The magnitude of the KIE can provide insights into the reaction mechanism. nih.gov For example, a significant KIE in a photolysis experiment would suggest that the cleavage of a C-H bond is a critical step in the photochemical degradation process.

Table 3: Framework for Degradation Studies of Deuterated Benzoic Acid

Degradation TypeExperimental ApproachKey Parameter MeasuredInterpretation
BioticIncubation with microbial culturesDegradation rate constants of deuterated and non-deuterated benzoic acidKinetic Isotope Effect (KIE) to determine rate-limiting steps in the biodegradation pathway. nih.gov
Abiotic (e.g., Photolysis)Exposure to controlled abiotic conditions (e.g., UV light)Degradation rate constants of deuterated and non-deuterated benzoic acidKIE to elucidate the mechanism of abiotic transformation. nih.gov

Broader Research Perspectives and Future Directions

Innovations in Deuterated Compound Synthesis for Research

The growing demand for deuterated compounds like Benzoic acid-d5 has spurred significant innovation in synthetic methodologies. rsc.org Traditional methods often involved harsh conditions or expensive reagents. However, recent advancements focus on milder, more selective, and cost-effective approaches.

One prominent area of innovation is the development of novel catalytic systems. For instance, the combination of a Palladium(0) complex with benzoic acid in the presence of deuterium (B1214612) oxide (D₂O) facilitates the synthesis of highly deuterated organic compounds through sequential reactions. nih.gov This method is advantageous as it uses a readily available and safe deuterium source. nih.gov Another approach involves the use of Raney cobalt alloys in heavy water with an alkali corrosion agent to selectively replace chlorine atoms in chlorobenzoic acids with deuterium. google.com This technique offers high selectivity for deuterium labeling. google.com

Furthermore, metal-free methods are gaining traction. Photoexcitation of aromatic compounds in deuterated hexafluoroisopropanol (HFIP-d1) has been shown to achieve selective deuteration at positions that are often difficult to access through traditional methods. researchgate.netnih.gov This approach leverages the enhanced basicity of the aromatic compound in its excited state. researchgate.netnih.gov Visible-light-mediated deuteration of silanes using D₂O as the deuterium source also presents an inexpensive and readily available method. rsc.org

These innovative synthetic strategies are crucial for expanding the accessibility of specifically labeled compounds like Benzoic acid-d5 for a wide range of research applications.

Expanding the Scope of Mechanistic Studies with Deuterated Probes

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, and deuterated compounds like Benzoic acid-d5 are central to these investigations. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Due to the significant mass difference between protium (B1232500) (¹H) and deuterium (²H), the C-D bond has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for C-D bond cleavage. nih.gov This difference allows researchers to determine whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.net

For example, in the iridium-catalyzed ortho-monoiodination of benzoic acids, a kinetic isotope effect was observed when using Benzoic acid-d5 (specifically, 1a-D5), indicating that C-H bond activation is involved in the turnover-limiting step of the reaction. nih.gov Deuterium labelling studies are also instrumental in distinguishing between multiple potential reaction pathways. researchgate.net By observing the retention or loss of deuterium in the product, chemists can deduce the sequence of bond-forming and bond-breaking events. researchgate.net

The use of deuterated probes is not limited to small molecule reactions. In enzymology, deuterium isotope effects are used to elucidate the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov For instance, studies with deuterated dihydroorotates have been used to probe the mechanism of dihydroorotate (B8406146) dehydrogenase, revealing shifts in the rate-determining step as a function of pH. nih.gov The ability to synthesize specifically deuterated substrates like Benzoic acid-d5 allows for precise questioning of enzyme mechanisms.

Integration of Deuterated Benzoic Acid in Multi-Omics Research

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like genes, proteins, and metabolites, are revolutionizing our understanding of complex biological systems. Deuterated compounds, including Benzoic acid-d5, are increasingly being integrated into these studies as powerful analytical tools.

In metabolomics, stable isotope labeling with compounds like deuterated benzoic acid is a key technique for tracing metabolic pathways and quantifying changes in metabolite levels. cymitquimica.comresearchgate.net By introducing a deuterated compound into a biological system, researchers can follow its transformation and incorporation into other molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov This allows for the determination of metabolic flux, turnover rates, and relative quantification of biomolecules. researchgate.net

For instance, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) reagents have been developed to react with specific lipids, allowing for their detection and quantification in complex biological mixtures. acs.orgacs.org This approach enables the differential labeling of lipids and the generation of stable isotope-labeled internal standards for every lipid of interest. acs.orgacs.org Deuterium oxide (D₂O) labeling is another cost-effective method that can be used to incorporate deuterium into a wide range of biomolecules, including nucleotides, proteins, lipids, and carbohydrates, for quantitative omics studies. researchgate.net

The use of deuterated compounds in toxicogenomics has also shown promise in areas like specific toxicity, risk assessment, and predictive toxicology. The integration of Benzoic acid-d5 and other deuterated molecules into multi-omics workflows provides a more dynamic and quantitative picture of biological processes in both health and disease.

Advanced Computational Methodologies for Predicting Deuteration Outcomes

Computational chemistry has become an indispensable tool for predicting and understanding the effects of deuteration on molecular properties and reactivity. Advanced computational methodologies allow for the accurate prediction of kinetic isotope effects (KIEs), which is crucial for interpreting experimental results and designing new experiments. wikipedia.org

Density functional theory (DFT) is a widely used method for studying the mechanism and kinetics of reactions involving deuterated compounds. researchgate.net For example, DFT calculations have been used to investigate the reaction of benzoic acid with hydroxyl radicals, providing insights into the reaction pathways and rate constants. researchgate.net The accurate prediction of KIEs using DFT is now considered fairly routine. wikipedia.org

Beyond DFT, other advanced methods are being employed. The canonical unified statistical (CUS) model and the transition state theory (TST) are used to analyze factors affecting KIEs in reactions. mdpi.com For reactions where quantum tunneling plays a significant role, methods like the semiclassical instanton theory are used to compute KIEs. aip.org These computational approaches can account for the quantization of vibrational modes and tunneling effects, providing a more complete picture of the reaction dynamics. aip.org

Computational methods are also used to predict how deuteration affects the structural and spectroscopic properties of molecules. ajchem-a.com These calculations can provide valuable benchmarks for experimental studies and aid in the interpretation of complex spectra. ajchem-a.com Furthermore, computational approaches are being developed to predict the impact of deuteration on the affinity of ligands for their receptors, which is highly relevant for drug design. irb.hr

Emerging Applications of Deuterated Benzoic Acid in Chemical Biology and Material Science Research

The unique properties of deuterated compounds are leading to their application in a growing number of fields, including chemical biology and material science. researchgate.net

In chemical biology , deuterated probes are being used to study the structure, dynamics, and function of proteins. ucl.ac.uk Site-selective deuteration of proteins allows for detailed mechanistic investigations of enzymatic reactions. ucl.ac.uk For example, the introduction of a deuterium atom at a specific position in a protein can help to elucidate complex reaction mechanisms, as demonstrated in the study of the conversion of cysteine to dehydroalanine. ucl.ac.uk Deuterated compounds also serve as valuable probes in NMR spectroscopy for studying protein structure and dynamics. wikipedia.org

In material science , deuteration can significantly alter the properties of materials, leading to enhanced performance and stability. alfa-chemistry.com Deuterated polymers, for instance, exhibit increased thermal and oxidative stability. alfa-chemistry.comresolvemass.ca This isotopic substitution can also influence the intermolecular interactions and morphology of materials. In the field of organic electronics, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs). alfa-chemistry.com The use of deuterated materials is also crucial in neutron scattering experiments, which provide insights into the structure and dynamics of complex materials. alfa-chemistry.com

The application of Benzoic acid-d5 and other deuterated building blocks in the synthesis of novel materials with tailored properties is an active area of research. As our ability to precisely incorporate deuterium into molecules improves, so too will the range of applications for these unique compounds in both chemical biology and material science.

Q & A

Q. How can benzoic acid-d be purified for high-purity applications in isotopic labeling studies?

Methodological Answer: Recrystallization is the standard method for purifying this compound. Use a solvent system with high solubility at elevated temperatures (e.g., water or ethanol) and low solubility at room temperature. Steps include:

  • Dissolve crude this compound in minimal hot solvent.
  • Filter while hot to remove insoluble impurities.
  • Cool slowly to induce crystallization.
  • Collect crystals via vacuum filtration and dry under reduced pressure.
    Yield and purity are assessed via melting point analysis (expected range: 150–153°C) and isotopic purity via mass spectrometry (MS) .

Q. What analytical techniques are critical for characterizing deuterated benzoic acid in metabolic studies?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/²H NMR distinguishes protonated and deuterated positions.
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., carboxylic acid O-H/D stretch at ~2500–3300 cm⁻¹).
  • Mass Spectrometry (MS): Quantifies isotopic enrichment (e.g., LC-MS for metabolic pathway tracking).
  • X-ray Crystallography: Resolves crystal structure variations due to isotopic substitution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and N95 masks to avoid inhalation of dust.
  • Ventilation: Conduct experiments in fume hoods to minimize exposure to sublimated particles.
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) and bases to prevent exothermic reactions.
  • Waste Disposal: Treat as hazardous waste due to potential aquatic toxicity .

Advanced Research Questions

Q. How does isotopic labeling with deuterium impact benzoic acid’s reactivity in kinetic studies?

Methodological Answer: Deuterium substitution alters reaction kinetics via the kinetic isotope effect (KIE). For example:

  • Acid Dissociation: Deuteration reduces acidity (pKa increases by ~0.5 units) due to stronger O-D bonds.
  • Photodegradation: Deuterated analogs exhibit slower UV-induced degradation, enabling precise tracking in environmental fate studies.
    Validate using isotopically labeled standards and time-resolved MS or NMR .

Q. How can structure-activity relationship (SAR) studies optimize benzoic acid derivatives for anti-sickling agents?

Methodological Answer:

  • In Silico Modeling: Use density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing groups enhance hydrogen bonding with hemoglobin).
  • In Vitro Assays: Test derivatives in sickle cell hemoglobin polymerization assays.
  • Data Integration: Correlate substituent position (meta vs. para) with inhibitory activity using multivariate regression .

Q. What experimental design strategies resolve contradictions in thermochemical data for this compound?

Methodological Answer:

  • Cross-Validation: Compare enthalpy of sublimation (ΔHₛᵤb) measurements from effusion (Knudsen method) and calorimetry.
  • Statistical Analysis: Apply error-weighted averaging to reconcile discrepancies (e.g., ΔHₛᵤb ranges from 92–98 kJ/mol).
  • Reference Standards: Use NIST-certified benzoic acid (SRM 350) for calibration .

Q. How can multiobjective optimal experimental design (MOED) improve kinetic modeling of this compound esterification in flow reactors?

Methodological Answer:

  • Parameter Sensitivity Analysis: Identify critical variables (e.g., temperature, residence time).
  • Pareto Optimization: Balance competing objectives (e.g., reaction yield vs. energy efficiency).
  • Online Calibration: Integrate real-time FTIR or Raman spectroscopy for adaptive model refinement .

Q. What methodologies detect and quantify degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Non-Target Screening (NTS): Use LC-HRMS/MS to identify transformation products (e.g., hydroxylated or decarboxylated derivatives).
  • Stable Isotope Probing (SIP): Track ¹³C/²H incorporation in microbial degradation studies.
  • Kinetic Modeling: Fit first-order decay models to abiotic (hydrolysis) and biotic (microbial) degradation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.